molecular formula C36H30Cl2OSb2 B14753197 Oxo bis[triphenyl(chloro)anti mony] CAS No. 1538-63-2

Oxo bis[triphenyl(chloro)anti mony]

Cat. No.: B14753197
CAS No.: 1538-63-2
M. Wt: 793.0 g/mol
InChI Key: VKCWMDASNVDCNA-UHFFFAOYSA-L
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Description

Oxo bis[triphenyl(chloro)antimony] is a µ₂-oxo-bridged organoantimony(V) complex characterized by two triphenyl(chloro)antimony units connected via an oxygen atom. Its molecular formula is [(C₆H₅)₃SbCl]₂O. The compound exhibits a distorted trigonal bipyramidal geometry around each antimony center, with chlorine and oxygen occupying axial positions and phenyl groups in equatorial positions . This structure confers unique reactivity, particularly in redox and ligand-exchange reactions.

Synthetically, such complexes are typically prepared by hydrolyzing chlorotriphenylantimony(V) precursors under controlled conditions .

Properties

CAS No.

1538-63-2

Molecular Formula

C36H30Cl2OSb2

Molecular Weight

793.0 g/mol

IUPAC Name

chloro-[chloro(triphenyl)-λ5-stibanyl]oxy-triphenyl-λ5-stibane

InChI

InChI=1S/6C6H5.2ClH.O.2Sb/c6*1-2-4-6-5-3-1;;;;;/h6*1-5H;2*1H;;;/q;;;;;;;;;2*+1/p-2

InChI Key

VKCWMDASNVDCNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(O[Sb](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo bis[triphenyl(chloro)anti mony] typically involves the reaction of triphenylantimony dichloride with chloroacetic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for oxo bis[triphenyl(chloro)anti mony] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxo bis[triphenyl(chloro)anti mony] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxo bis[triphenyl(chloro)anti mony] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while substitution reactions can produce a variety of derivatives with different ligands .

Scientific Research Applications

Oxo bis[triphenyl(chloro)anti mony] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxo bis[triphenyl(chloro)anti mony] involves its interaction with molecular targets through its unique structural features. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The bridging oxide atom and chloroacetate ligands play a crucial role in these interactions, facilitating the compound’s effects on molecular pathways .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing substituents (e.g., bromo, methoxy) improve thermal stability but reduce solubility, limiting biomedical utility .
  • Carboxylato ligands enhance bioavailability, making such derivatives more viable for drug development .

Metal Analogues: Antimony vs. Bismuth

Triphenylantimony(V) complexes are often compared to bismuth(V) analogs due to their shared group 15 chemistry and applications in parasitology:

Property Oxo bis[triphenyl(chloro)antimony] Bismuth(V) α-hydroxy carboxylato complexes
Stability Moderate (decomposes at ~150°C) Higher (decomposes at >250°C)
Toxicity (LD₅₀, murine) 120–150 mg/kg >300 mg/kg
Anti-leishmanial IC₅₀ 5–15 µM 20–50 µM

Key Findings :

  • Antimony complexes exhibit superior anti-parasitic potency but higher toxicity than bismuth analogs, necessitating careful dosing .
  • Bismuth’s lower reactivity and toxicity make it preferable for long-term therapies, albeit with reduced efficacy .

Oxidation State Variants: Sb(V) vs. Sb(III)

Antimony(III) hydroxamic acid complexes (e.g., [Sb(III)(hydroxamate)₃]) provide a contrast to Sb(V) systems:

Property Sb(V) Oxo-bis complexes Sb(III) Hydroxamate complexes
Redox Activity High (prone to reduction) Low (stable in physiological conditions)
Anti-leishmanial IC₅₀ 5–15 µM 8–12 µM
Toxicity (LD₅₀) 120–150 mg/kg 200–250 mg/kg

Key Findings :

  • Sb(III) complexes show marginally better therapeutic indices (efficacy vs. toxicity) but require stabilization via chelating ligands like hydroxamates .
  • Sb(V) systems are more reactive, enabling targeted drug delivery but increasing systemic toxicity .

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